1-Bromoheptan-2-one

Description

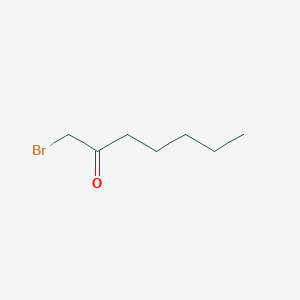

Structure

3D Structure

Properties

IUPAC Name |

1-bromoheptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-2-3-4-5-7(9)6-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTWZRNOJCMIDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80498022 | |

| Record name | 1-Bromoheptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16339-93-8 | |

| Record name | 1-Bromoheptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Bromoheptan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 1-bromoheptan-2-one. The information herein is intended to support advanced research and development in the fields of organic chemistry, medicinal chemistry, and drug discovery.

Core Chemical Properties

This compound is an α-halo ketone, a class of compounds recognized for their utility as versatile synthetic intermediates. The presence of a bromine atom on the carbon adjacent to the carbonyl group significantly influences its chemical reactivity, making it a valuable precursor for a variety of molecular scaffolds.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 16339-93-8 | [1][2][3] |

| Molecular Formula | C₇H₁₃BrO | [1][2][3] |

| Molecular Weight | 193.08 g/mol | [1][3] |

| Boiling Point | 95-97 °C at 18 Torr | [3] |

| Density | 1.2507 g/cm³ at 12 °C | [3] |

| XLogP3-AA | 2.6 | [1][2] |

| Topological Polar Surface Area | 17.1 Ų | [1][2] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [3] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times.

-

GHS Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[1]

-

Hazard Classes: Skin Corrosion 1B, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory tract irritation).[1]

Synthesis of this compound

The primary synthetic route to this compound involves the α-bromination of its parent ketone, heptan-2-one. This reaction is typically carried out under acidic conditions, where the ketone tautomerizes to its enol form, which then acts as a nucleophile to attack molecular bromine.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the α-bromination of a ketone.

Materials:

-

Heptan-2-one

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve heptan-2-one (1 equivalent) in glacial acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the stirred ketone solution. Maintain the temperature at 0-5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane (2 x volumes).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by vacuum distillation.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic nature of the α-carbon and the carbonyl carbon. It readily undergoes reactions with various nucleophiles.

Nucleophilic Substitution

As an α-bromo ketone, the bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This allows for the introduction of a variety of functional groups at this position. A common application is the alkylation of amines to form α-amino ketones, which are important precursors in medicinal chemistry.

References

An In-depth Technical Guide to 1-Bromoheptan-2-one (CAS: 16339-93-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromoheptan-2-one, with the Chemical Abstracts Service (CAS) number 16339-93-8, is a valuable synthetic intermediate belonging to the class of α-halo ketones. The presence of a bromine atom adjacent to a carbonyl group imparts a unique reactivity profile, making it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, spectroscopic data, and its applications, particularly in the realm of drug discovery and development. The information presented herein is intended to serve as a crucial resource for researchers and professionals engaged in synthetic chemistry and pharmaceutical sciences.

Chemical and Physical Properties

This compound is a halogenated ketone that requires careful handling due to its potential reactivity and hazardous nature. The following tables summarize its key chemical and physical properties.

Table 1: General and Chemical Properties

| Property | Value | Source |

| CAS Number | 16339-93-8 | [1] |

| Molecular Formula | C₇H₁₃BrO | [1] |

| Molecular Weight | 193.08 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-Bromo-2-heptanone | [2] |

| SMILES | CCCCCC(=O)CBr | [1] |

| InChI | InChI=1S/C7H13BrO/c1-2-3-4-5-7(9)6-8/h2-6H2,1H3 | [1] |

| InChIKey | RCTWZRNOJCMIDN-UHFFFAOYSA-N | [1] |

Table 2: Physical Properties

| Property | Value | Source |

| Boiling Point | 95-97 °C (at 18 Torr) | |

| Density | 1.2507 g/cm³ (at 12 °C) | |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | |

| Purity | ≥95% | [2] |

Synthesis of this compound

The primary synthetic route to this compound is the α-bromination of its corresponding ketone precursor, 2-heptanone. This reaction typically proceeds via an enol or enolate intermediate under acidic or basic conditions, respectively. Below are detailed experimental protocols for the synthesis of the precursor and the final product.

Synthesis of 2-Heptanone from Heptanoic Acid (Precursor Synthesis)

A common method for the synthesis of ketones from carboxylic acids involves the use of organolithium reagents.

Reaction Scheme:

References

An In-depth Technical Guide to the Synthesis of 1-Bromoheptan-2-one from Heptan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-bromoheptan-2-one from heptan-2-one, a key intermediate in various organic syntheses. The document details the underlying chemical principles, experimental protocols, and relevant data to support research and development in the pharmaceutical and chemical industries.

Introduction

Alpha-bromo ketones are valuable synthetic intermediates due to the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon bearing the bromine atom, which is susceptible to nucleophilic substitution. This compound, in particular, serves as a precursor for the synthesis of a variety of more complex molecules. The most common and direct method for the synthesis of α-bromo ketones from their corresponding ketones is through an acid-catalyzed halogenation reaction.

Reaction Mechanism and Principles

The synthesis of this compound from heptan-2-one proceeds via an acid-catalyzed α-bromination. The generally accepted mechanism involves the following key steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of heptan-2-one by an acid catalyst, typically a protic acid like acetic acid. This step increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens.

-

Enol Formation: A weak base, such as the conjugate base of the acid catalyst or another molecule of the ketone, removes a proton from the α-carbon (the carbon adjacent to the carbonyl group). This results in the formation of a nucleophilic enol intermediate. For an unsymmetrical ketone like heptan-2-one, two different enols can be formed. The formation of the enol is the rate-determining step of the reaction.

-

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of elemental bromine (Br₂). This leads to the formation of a new carbon-bromine bond at the α-position.

-

Deprotonation: The resulting intermediate is then deprotonated to regenerate the carbonyl group, yielding the final product, this compound, and hydrobromic acid (HBr) as a byproduct.

The regioselectivity of the bromination (i.e., whether the bromine adds to the methyl group or the methylene group adjacent to the carbonyl) is influenced by the reaction conditions. Under acidic conditions, the reaction proceeds through the more stable, more substituted enol, which would favor bromination at the C3 position. However, bromination at the less hindered methyl group (C1) to form this compound is also a significant pathway and can be favored under certain conditions.

Quantitative Data

The following table summarizes the key physical and chemical properties of the starting material and the final product.

| Property | Heptan-2-one | This compound |

| Molecular Formula | C₇H₁₄O | C₇H₁₃BrO |

| Molecular Weight | 114.19 g/mol | 193.08 g/mol |

| Appearance | Colorless liquid | - |

| Boiling Point | 151 °C | - |

| Density | 0.811 g/cm³ | - |

Experimental Protocols

While a specific, detailed experimental protocol with a reported yield for the synthesis of this compound from heptan-2-one is not available in the readily accessible literature, a general procedure can be adapted from standard methods for the acid-catalyzed α-bromination of ketones. The following protocol is a representative example.

Materials:

-

Heptan-2-one

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Dichloromethane (or other suitable organic solvent)

-

Saturated aqueous sodium bisulfite solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, etc.)

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve heptan-2-one (1.0 equivalent) in glacial acetic acid. Cool the solution in an ice bath to 0-5 °C.

-

Addition of Bromine: Slowly add a solution of bromine (1.0 equivalent) in glacial acetic acid dropwise to the stirred heptan-2-one solution. The addition should be conducted at a rate that maintains the temperature of the reaction mixture below 10 °C. The characteristic red-brown color of bromine should disappear as it is consumed.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for a designated period (e.g., 1-3 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and an organic solvent such as dichloromethane.

-

Washing: Wash the organic layer sequentially with:

-

Saturated aqueous sodium bisulfite solution to quench any excess bromine.

-

Saturated aqueous sodium bicarbonate solution to neutralize the acetic acid.

-

Brine to remove any remaining water-soluble impurities.

-

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Safety Precautions:

-

This experiment should be performed in a well-ventilated fume hood.

-

Bromine is a highly corrosive and toxic substance. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

-

Handle bromine with extreme care and have a quenching agent (e.g., sodium thiosulfate solution) readily available in case of spills.

Visualizations

Signaling Pathway: Acid-Catalyzed α-Bromination of Heptan-2-one

Caption: Acid-catalyzed α-bromination of heptan-2-one.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

Conclusion

The acid-catalyzed α-bromination of heptan-2-one is a fundamental and effective method for the synthesis of this compound. This technical guide provides the essential theoretical background, a detailed experimental protocol, and relevant data to aid researchers in the successful synthesis and application of this important chemical intermediate. Careful control of reaction conditions, particularly temperature, is crucial for achieving a good yield and minimizing side products. Further optimization of the provided protocol for specific laboratory conditions may be necessary to maximize the yield and purity of the desired product.

A Technical Guide to the Physical Properties of 1-Bromoheptan-2-one

This guide provides an in-depth overview of the key physical properties of 1-Bromoheptan-2-one, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development who require accurate and detailed information for their work. The document outlines the experimentally determined values for these properties and provides detailed protocols for their measurement.

Physical Properties of this compound

The boiling point and density are critical physical constants that are essential for the identification, purification, and handling of chemical compounds. The table below summarizes these properties for this compound.

| Physical Property | Value | Conditions |

| Boiling Point | 95-97 °C | at 18 Torr[1] |

| Density | 1.2507 g/cm³ | at 12 °C[1] |

Experimental Protocols

The following sections detail the standard laboratory procedures for the determination of the boiling point and density of a liquid substance like this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2] This method is suitable for small sample volumes.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)[3]

-

Beaker

-

Stirring rod or magnetic stirrer[3]

-

Clamp and stand

Procedure:

-

Sample Preparation: Place a few milliliters of this compound into the small test tube.[4]

-

Capillary Insertion: Place the capillary tube into the test tube with the open end facing down.[4]

-

Apparatus Setup: Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly into a beaker containing a heating liquid (e.g., paraffin oil), ensuring the sample is below the liquid level.[5] Begin heating the bath gently and stir continuously to ensure uniform temperature distribution.[3]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[3]

-

Temperature Recording: Continue heating until a rapid and continuous stream of bubbles is observed. Then, turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[3] Record this temperature.

-

Repeat: For accuracy, repeat the measurement and calculate the average value.

The density of a substance is its mass per unit volume.[6]

Apparatus:

-

Pycnometer or a graduated cylinder and an electronic balance[6]

-

Beaker

-

Pipette or dropper[7]

-

Thermometer

Procedure using a Graduated Cylinder and Balance:

-

Weigh Empty Cylinder: Place a clean, dry graduated cylinder on the electronic balance and tare it to zero. Record the mass of the empty cylinder.[6][8]

-

Measure Volume: Carefully add a known volume of this compound to the graduated cylinder (e.g., 10 mL). Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[6]

-

Weigh Filled Cylinder: Place the graduated cylinder containing the liquid back on the balance and record the total mass.

-

Calculate Mass of Liquid: Subtract the mass of the empty cylinder from the total mass to obtain the mass of the liquid.[8]

-

Calculate Density: Use the formula: Density = Mass / Volume.[6]

-

Temperature: Record the temperature of the liquid as density is temperature-dependent.[8]

-

Repeat: For improved precision, repeat the measurement multiple times and calculate the average density.[6][8]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of this compound.

Caption: Experimental workflow for determining the boiling point and density.

References

- 1. 1-Bromo-2-heptanone | 16339-93-8 [m.chemicalbook.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 6. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1-Bromoheptan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromoheptan-2-one (CAS No: 16339-93-8), a versatile α-haloketone intermediate relevant to organic synthesis and drug development. This document consolidates key data on its chemical and physical properties, provides detailed experimental protocols for its synthesis, and outlines its known reactivity, applications, and natural occurrence. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to facilitate understanding and application in a research and development setting.

Chemical Identity and Physical Properties

This compound is an organic compound featuring a seven-carbon chain with a bromine atom at the α-position relative to a carbonyl group. Its formal IUPAC name is this compound[1]. The presence of two reactive centers—the electrophilic carbonyl carbon and the carbon bearing the bromine, a good leaving group—makes it a valuable building block in synthetic chemistry.

While extensive experimental data on its physical properties is not widely published, computed properties from reliable databases provide valuable estimates. For context, the physical properties of its direct precursor, 2-heptanone, are also included.

| Property | This compound | 2-Heptanone (Precursor) |

| IUPAC Name | This compound[1] | Heptan-2-one |

| CAS Number | 16339-93-8[2] | 110-43-0[3] |

| Molecular Formula | C₇H₁₃BrO[1][2] | C₇H₁₄O[3] |

| Molecular Weight | 193.08 g/mol [1] | 114.19 g/mol [3] |

| Canonical SMILES | CCCCCC(=O)CBr[1] | CCCCCC(C)=O[3] |

| Boiling Point | Data not available | 151.2 °C at 760 mmHg[3] |

| Melting Point | Data not available | -35 °C[3] |

| Density | Data not available | 0.8 g/cm³[3] |

| XLogP3-AA (Computed) | 2.6[1] | 1.97[3] |

| Topological Polar Surface Area | 17.1 Ų[1] | 17.07 Ų[3] |

| Solubility | Soluble in common organic solvents | Water solubility: 4.3 g/L (20 °C)[3] |

Synthesis and Purification

The primary synthetic route to this compound is the direct α-bromination of its parent ketone, 2-heptanone. This reaction typically proceeds via an acid-catalyzed enol intermediate which then reacts with an electrophilic bromine source.

Experimental Protocol: α-Bromination of 2-Heptanone

This protocol is adapted from established methods for the α-bromination of ketones[4].

Materials:

-

2-Heptanone (1.0 eq)

-

Liquid Bromine (Br₂) (1.0 eq)

-

Glacial Acetic Acid (catalytic amount)

-

Urea (optional, to control reaction)[4]

-

Dichloromethane (or other suitable solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-heptanone (1.0 eq) in dichloromethane.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add liquid bromine (1.0 eq), dissolved in a small amount of dichloromethane, dropwise to the stirred solution over 30 minutes. Maintain the temperature at 0-5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation.

Spectroscopic Profile

| Table 2: Predicted ¹H NMR Data (Solvent: CDCl₃) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~4.0 - 4.2 | Singlet (s) |

| ~2.6 - 2.8 | Triplet (t) |

| ~1.5 - 1.7 | Multiplet (m) |

| ~1.2 - 1.4 | Multiplet (m) |

| ~0.8 - 1.0 | Triplet (t) |

| Table 3: Predicted ¹³C NMR Data (Solvent: CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~200 - 205 | C=O (Ketone) |

| ~40 - 45 | -CH₂-C(=O)- |

| ~35 - 40 | -CH₂Br |

| ~30 - 35 | -CH₂-CH₂-C(=O)- |

| ~20 - 25 | CH₃-CH₂-CH₂- |

| ~13 - 15 | CH₃- |

| Table 4: Predicted IR Spectroscopy Data | |

| Wavenumber (cm⁻¹) | Functional Group |

| ~2960-2850 | C-H (Alkyl) stretch |

| ~1720-1740 | C=O (Ketone) stretch |

| ~1465 | C-H (Alkyl) bend |

| ~600-700 | C-Br stretch |

| Table 5: Predicted Mass Spectrometry Fragmentation | |

| m/z Value | Possible Fragment Ion |

| 192 / 194 | [M]⁺ (Molecular ion peak, ~1:1 ratio due to ⁷⁹Br/⁸¹Br) |

| 113 | [M - Br]⁺ |

| 99 | [M - CH₂Br]⁺ or [C₅H₉CO]⁺ |

| 57 | [C₄H₉]⁺ |

Reactivity and Applications in Drug Development

As an α-haloketone, this compound is a bifunctional molecule that serves as a potent electrophile. Its reactivity is dominated by nucleophilic substitution at the C1 position and nucleophilic addition at the C2 (carbonyl) position.

Synthesis of Heterocycles

A primary application of this compound is in the construction of heterocyclic scaffolds, which are prevalent in many pharmaceutical agents. A notable example is the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 5-Pentyl-1,3-thiazole [5]

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Add thioformamide (1.1 eq) to the solution.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture and remove the solvent under reduced pressure.

-

Redissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate to neutralize the HBr byproduct.

-

Dry the organic layer, remove the solvent, and purify the resulting 5-pentyl-1,3-thiazole, a key structural motif in various biologically active molecules[5].

Other Synthetic Applications

-

β-Ketoamine Synthesis: this compound reacts with amines, such as pyrrolidine, to form β-ketoamines, which are important intermediates in organic synthesis.

-

Alkylation: It can be used as an alkylating agent to introduce the 2-oxoheptyl moiety onto various nucleophilic substrates. However, its high reactivity can sometimes lead to undesired side reactions, such as the formation of tricyclic compounds in certain complex syntheses.

Natural Occurrence and Biosynthesis

Interestingly, this compound is not solely a synthetic reagent. It has been identified as a naturally occurring compound in marine environments. Extracts from the green marine alga Penicillus capitatus contain a bromoperoxidase enzyme that catalyzes the incorporation of bromide ions into organic substrates[6][7]. This enzymatic process, in the presence of 3-oxooctanoic acid, produces a range of brominated metabolites, including 1-bromo-2-heptanone, 1,1-dibromo-2-heptanone, and bromoform[6][8][9]. The biosynthesis of such halometabolites is believed to be part of the alga's chemical defense mechanism[10].

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a laboratory setting.

| Table 6: GHS Hazard and Precautionary Information[1] | |

| Pictogram(s) | Danger |

| Signal Word | Danger |

| Hazard Statement(s) | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. |

| Precautionary Statement(s) | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P316: Get emergency medical help immediately. P405: Store locked up. |

Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

References

- 1. This compound | C7H13BrO | CID 12431734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-2-heptanone | 16339-93-8 [m.chemicalbook.com]

- 3. 2-Heptanone | CAS#:110-43-0 | Chemsrc [chemsrc.com]

- 4. ub01.uni-tuebingen.de [ub01.uni-tuebingen.de]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of brominated heptanones and bromoform by a bromoperoxidase of marine origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Bromoheptan-2-one for Researchers, Scientists, and Drug Development Professionals

An Essential Halogenated Ketone Building Block in Synthetic Chemistry

This technical guide provides a comprehensive overview of 1-Bromoheptan-2-one, a valuable halogenated ketone intermediate in organic synthesis. While not widely documented as a direct modulator of signaling pathways, its utility as a precursor for a variety of heterocyclic and carbocyclic scaffolds makes it a compound of interest for medicinal chemists and drug development professionals. This document details its commercial availability, physicochemical properties, and key synthetic applications, offering a technical resource for its potential use in research and development.

Commercial Availability

This compound is readily available from a range of chemical suppliers, ensuring a stable supply chain for research and manufacturing purposes. It is typically offered in various purities, commonly 95% or higher, and in quantities ranging from grams to kilograms.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | - | Inquire |

| ChemScene | ≥95% | Inquire |

| MOLBASE | 99% | 500g |

| ChemicalBook | - | Inquire |

| Fluorochem | - | Inquire |

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of this compound is crucial for its safe handling and effective use in experimental settings. The following tables summarize key quantitative data for this compound.

Table 2: Physical and Chemical Properties of this compound [1]

| Property | Value |

| CAS Number | 16339-93-8 |

| Molecular Formula | C₇H₁₃BrO |

| Molecular Weight | 193.08 g/mol |

| Boiling Point | 95-97 °C at 18 Torr |

| Density | 1.2507 g/cm³ at 12 °C |

| Appearance | Not specified (typically a liquid) |

| Solubility | Insoluble in water; soluble in common organic solvents |

| Storage Temperature | 2-8°C under inert gas (e.g., Argon) |

Table 3: Safety and Hazard Information for this compound [1]

| Hazard Statement | GHS Classification | Precautionary Statements |

| H314: Causes severe skin burns and eye damage | Skin Corrosion/Irritation (Category 1B) | P260, P264, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P363, P501 |

| H335: May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | P261, P271, P304+P340, P312, P403+P233, P405 |

Experimental Protocols

While specific experimental protocols for the synthesis and reactions of this compound are not extensively detailed in publicly available literature, general methods for the synthesis of α-bromo ketones and their subsequent reactions are well-established.

Synthesis of this compound via Bromination of 2-Heptanone

This protocol describes a general method for the acid-catalyzed bromination of a ketone, which can be adapted for the synthesis of this compound from 2-Heptanone.

Materials:

-

2-Heptanone

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Water

-

Sodium Bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl Ether or Dichloromethane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Heptanone (1 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of Bromine (1 equivalent) in glacial acetic acid from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture into a beaker containing ice water to quench the reaction.

-

Extract the aqueous mixture with diethyl ether or dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation.

Caption: Experimental workflow for the synthesis of this compound.

Hantzsch Thiazole Synthesis using this compound

This protocol illustrates a common application of α-bromo ketones in the synthesis of thiazole derivatives, which are prevalent scaffolds in medicinal chemistry.

Materials:

-

This compound

-

Thioamide (e.g., Thiourea)

-

Ethanol or another suitable solvent

Procedure:

-

In a round-bottom flask, dissolve the thioamide (1 equivalent) in ethanol.

-

Add this compound (1 equivalent) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the desired 2-amino-4-pentylthiazole derivative.

References

An In-depth Technical Guide to the Stability and Storage of 1-Bromoheptan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Bromoheptan-2-one (CAS No. 16339-98-8). As an α-bromo ketone, this compound is a valuable reagent in organic synthesis, particularly in the development of pharmaceutical intermediates. Understanding its stability profile is critical for ensuring experimental reproducibility, maintaining reagent purity, and ensuring laboratory safety.

Core Chemical Properties and Stability Profile

This compound is a reactive organic compound due to the presence of two key functional groups: a ketone and a bromine atom on the alpha-carbon. This arrangement makes the α-carbon highly electrophilic and susceptible to nucleophilic attack. The stability of this compound is influenced by several factors, including temperature, light, and the presence of moisture or incompatible chemicals.

Summary of Storage and Stability Data

| Parameter | Recommended Condition/Value | Source |

| Storage Temperature | 4°C | [1] |

| Purity (Typical) | ≥95% | [1] |

| Molecular Formula | C₇H₁₃BrO | [1] |

| Molecular Weight | 193.08 g/mol | [1][2] |

| Hazards | Causes severe skin burns and eye damage; May cause respiratory irritation. | [2] |

Factors Affecting Stability

The chemical stability of this compound is contingent upon several environmental and chemical factors. The diagram below illustrates the key relationships influencing the degradation of this compound.

Caption: Factors influencing the stability of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively published. However, a general and widely used method for the preparation of α-bromo ketones is the direct bromination of the corresponding ketone.

General Protocol for the Synthesis of α-Bromo Ketones

This protocol describes a general method for the α-bromination of a ketone, which can be adapted for the synthesis of this compound from 2-heptanone.

Materials:

-

2-Heptanone

-

Bromine (Br₂)

-

Glacial Acetic Acid or other suitable solvent

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

In a well-ventilated fume hood, dissolve 2-heptanone in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature until the color of bromine disappears, indicating the completion of the reaction.

-

Carefully pour the reaction mixture into a separatory funnel containing cold water and an organic solvent for extraction.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product may be purified by vacuum distillation or column chromatography.

Recommended Handling and Storage Workflow

Proper handling and storage are paramount to maintain the integrity of this compound and to ensure the safety of laboratory personnel. The following flowchart outlines the recommended workflow from receiving the compound to its long-term storage.

Caption: Recommended workflow for handling and storing this compound.

References

An In-depth Technical Guide to the Safety Data for 1-Bromoheptan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 1-Bromoheptan-2-one (CAS No. 16339-93-8), a key intermediate in various synthetic applications. This document consolidates critical information from its Safety Data Sheet (SDS), including physical and chemical properties, toxicological data, and handling procedures, to ensure safe laboratory practices.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its safe handling and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃BrO | [1] |

| Molecular Weight | 193.08 g/mol | [1] |

| CAS Number | 16339-93-8 | [1] |

| Appearance | Solid, semi-solid, or liquid | [2] |

| Boiling Point | 95-97 °C at 18 Torr | ChemicalBook |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is crucial for ensuring user safety.

| Hazard Class | GHS Classification | Hazard Statement |

| Skin Corrosion/Irritation | Skin Corrosion 1B | H314: Causes severe skin burns and eye damage[1] |

| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 | H335: May cause respiratory irritation[1] |

Signal Word: Danger[1]

Hazard Pictograms:

-

Corrosion

-

Irritant

Toxicological Information

| Analogous Compound | Toxicity Data |

| Bromoacetone | Inhalation LC50 (rat): 0.056 mg/L/4H |

| Bromoacetone | LCLo (inhalation, human): 572 ppm/10M |

It is imperative to handle this compound with the assumption of high toxicity, similar to other α-bromoketones.

Experimental Protocols for Hazard Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are used to assess the hazards of chemical substances.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method (OECD 431)

This in vitro test is designed to identify corrosive substances by assessing their effect on a reconstructed human epidermis model. The principle is that corrosive chemicals can penetrate the stratum corneum and are cytotoxic to the underlying cell layers.

Methodology:

-

Test System: A three-dimensional reconstructed human epidermis (RhE) model is used.

-

Application: The test chemical is applied topically to the surface of the RhE tissue.

-

Exposure: The tissue is exposed to the chemical for defined periods.

-

Viability Assessment: Cell viability is measured using a quantitative assay, typically the MTT assay, which measures mitochondrial dehydrogenase activity.

-

Classification: A substance is classified as corrosive if it causes a significant decrease in cell viability below a defined threshold.

Acute Inhalation Toxicity (OECD 403)

This guideline provides a method to assess the health hazards of short-term exposure to a substance by inhalation.

Methodology:

-

Test Animals: Typically, rats are used.

-

Exposure: Animals are exposed to the test substance (as a gas, vapor, or aerosol) in an inhalation chamber for a defined period (usually 4 hours).

-

Concentrations: A range of concentrations are tested to determine the median lethal concentration (LC50).

-

Observation: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

Handling and Safety Precautions

Given its hazardous nature, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

The following diagram illustrates the necessary PPE for handling this compound.

Caption: Required PPE for handling this compound.

Spill Response Workflow

In the event of a spill, a clear and immediate response is critical to mitigate risks. The following workflow outlines the necessary steps.

Caption: Logical workflow for handling a spill of this compound.

Storage and Disposal

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and bases. The recommended storage temperature is 2-8°C under an inert atmosphere.

Disposal: Dispose of this compound and its containers in accordance with local, regional, and national regulations for hazardous waste. Do not allow it to enter the environment.

Conclusion

This compound is a valuable chemical intermediate that requires careful handling due to its corrosive and irritant properties. This guide provides essential safety information to support its use in research and development. Users should always consult the full Safety Data Sheet provided by the supplier before handling this chemical and ensure that appropriate engineering controls and personal protective equipment are in place. A thorough understanding and implementation of these safety measures are paramount for protecting personnel and the environment.

References

Methodological & Application

Application Notes and Protocols for the Use of 1-Bromoheptan-2-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromoheptan-2-one is a versatile bifunctional organic molecule possessing both a ketone carbonyl group and a reactive α-bromo substituent. This unique structural arrangement makes it a valuable intermediate in a variety of organic transformations, enabling the synthesis of a diverse range of compounds, particularly heterocyclic systems and functionalized carbonyl derivatives. The electrophilic carbon bearing the bromine atom is susceptible to nucleophilic attack, while the carbonyl group and the adjacent methylene protons allow for a range of classical ketone and enolate chemistries. These application notes provide an overview of key synthetic applications of this compound and detailed protocols for its use.

Key Synthetic Applications

This compound serves as a key building block in several important classes of organic reactions:

-

Hantzsch Thiazole Synthesis: A classic method for the construction of thiazole rings, which are prevalent in many biologically active molecules and pharmaceuticals.

-

Imidazole Synthesis: Formation of the imidazole core, another critical heterocycle in medicinal chemistry.

-

Favorskii Rearrangement: A base-induced rearrangement to produce carboxylic acid derivatives, offering a route to branched-chain fatty acid esters.

-

O-Alkylation of Phenols: Introduction of a heptan-2-one moiety onto a phenolic oxygen, a common strategy for modifying the properties of phenolic compounds.

-

N-Alkylation of Amines: Functionalization of primary and secondary amines to introduce the heptan-2-one scaffold.

These reactions highlight the utility of this compound in generating molecular complexity and accessing important structural motifs for drug discovery and development.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a condensation reaction between an α-haloketone and a thioamide-containing reactant, most commonly thiourea, to yield a thiazole derivative. The reaction of this compound with thiourea provides a straightforward route to 2-amino-4-pentylthiazole, a potentially bioactive scaffold.

Hantzsch Thiazole Synthesis Workflow

Experimental Protocol: Synthesis of 2-Amino-4-pentylthiazole

Materials:

-

This compound (1.0 eq)

-

Thiourea (1.2 eq)

-

Ethanol

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound and thiourea in ethanol.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data

| Product | Reactants | Solvent | Temperature | Time | Yield |

| 2-Amino-4-pentylthiazole | This compound, Thiourea | Ethanol | Reflux | 2-4 h | 75-85% |

Yields are typical and may vary depending on reaction scale and purification method.

Favorskii Rearrangement

The Favorskii rearrangement of α-halo ketones in the presence of a base leads to the formation of carboxylic acid derivatives. When this compound is treated with an alkoxide, such as sodium methoxide, it undergoes rearrangement to form a methyl ester of a branched carboxylic acid, specifically methyl 2-methylheptanoate.

Favorskii Rearrangement Mechanism

Experimental Protocol: Synthesis of Methyl 2-methylheptanoate

Materials:

-

This compound (1.0 eq)

-

Sodium methoxide (2.2 eq)

-

Anhydrous methanol

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Prepare a fresh solution of sodium methoxide in anhydrous methanol in a flame-dried flask under an inert atmosphere.

-

Dissolve this compound in anhydrous diethyl ether.

-

At 0 °C, add the solution of this compound to the sodium methoxide solution.

-

Allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

Quantitative Data

| Product | Reactants | Solvent | Temperature | Time | Yield |

| Methyl 2-methylheptanoate | This compound, Sodium methoxide | Methanol/Ether | Reflux | 4 h | 70-80% |

Yields are typical and may vary depending on reaction scale and purification method.

Imidazole Synthesis

The reaction of an α-haloketone with an amidine is a common method for the synthesis of imidazoles. This compound can react with benzamidine to yield 2-phenyl-4-pentylimidazole, a scaffold with potential applications in materials science and medicinal chemistry.

Experimental Protocol: Synthesis of 2-Phenyl-4-pentylimidazole

Materials:

-

This compound (1.0 eq)

-

Benzamidine hydrochloride (1.1 eq)

-

Sodium bicarbonate (2.2 eq)

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, combine this compound, benzamidine hydrochloride, and sodium bicarbonate in ethanol.

-

Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent to obtain the crude product.

-

Purify by recrystallization or column chromatography.

Quantitative Data

| Product | Reactants | Solvent | Temperature | Time | Yield |

| 2-Phenyl-4-pentylimidazole | This compound, Benzamidine hydrochloride | Ethanol | Reflux | 6-8 h | 65-75% |

Yields are typical and may vary depending on reaction scale and purification method.

O-Alkylation of Phenols

This compound can be used as an alkylating agent in the Williamson ether synthesis to introduce a heptan-2-one moiety onto a phenolic oxygen. This modification can significantly alter the lipophilicity and other physicochemical properties of the parent phenol.

O-Alkylation of Phenol Workflow

Experimental Protocol: Synthesis of 1-Phenoxyheptan-2-one

Materials:

-

Phenol (1.0 eq)

-

This compound (1.1 eq)

-

Potassium carbonate (2.0 eq)

-

Acetone or DMF

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of phenol in acetone or DMF, add potassium carbonate.

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add this compound to the mixture.

-

Heat the reaction to reflux and stir for 12-24 hours, monitoring by TLC.

-

Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.

-

Dissolve the residue in ethyl acetate, wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the product by column chromatography.

Quantitative Data

| Product | Reactants | Solvent | Temperature | Time | Yield |

| 1-Phenoxyheptan-2-one | Phenol, this compound, K₂CO₃ | Acetone | Reflux | 12-24 h | 80-90% |

Yields are typical and may vary depending on reaction scale and purification method.

N-Alkylation of Amines

Similar to O-alkylation, this compound can serve as an electrophile for the N-alkylation of primary and secondary amines. This reaction provides a direct route to secondary or tertiary amines containing the heptan-2-one functionality.

Experimental Protocol: Synthesis of N-Benzyl-1-aminoheptan-2-one

Materials:

-

Benzylamine (2.0 eq)

-

This compound (1.0 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM) or Acetonitrile

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve benzylamine and triethylamine in DCM or acetonitrile.

-

Add this compound dropwise to the solution at room temperature.

-

Stir the reaction mixture for 8-12 hours. Monitor the reaction by TLC.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data

| Product | Reactants | Solvent | Temperature | Time | Yield |

| N-Benzyl-1-aminoheptan-2-one | Benzylamine, this compound, Triethylamine | DCM | Room Temp. | 8-12 h | 70-85% |

Yields are typical and may vary depending on reaction scale and purification method. The use of excess amine helps to minimize dialkylation.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its ability to participate in a range of transformations, including the construction of important heterocyclic scaffolds and the functionalization of phenols and amines, makes it a key tool for researchers in the fields of medicinal chemistry and drug development. The protocols provided herein offer a starting point for the exploration of its synthetic potential.

1-Bromoheptan-2-one: Application Notes and Protocols for Alkylating Agent Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromoheptan-2-one is an α-bromo ketone that serves as a versatile alkylating agent in organic synthesis. The presence of a bromine atom adjacent to a carbonyl group makes the α-carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity allows for the introduction of a heptan-2-one moiety onto a variety of nucleophilic substrates, making it a valuable building block in the synthesis of diverse molecular scaffolds, including heterocyclic compounds and potential pharmaceutical agents. This document provides detailed application notes and experimental protocols for the use of this compound as an alkylating agent.

While specific literature on this compound is limited, the protocols and applications described herein are based on the well-established reactivity of α-halo ketones.

Chemical Properties

| Property | Value |

| Molecular Formula | C₇H₁₃BrO[1] |

| Molecular Weight | 193.08 g/mol [1] |

| CAS Number | 16339-93-8[1] |

| Appearance | Not specified (typically a liquid) |

| Boiling Point | Not specified |

| Solubility | Soluble in common organic solvents |

Applications in Organic Synthesis

This compound is a valuable reagent for the alkylation of a wide range of nucleophiles. The resulting products can serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.

Alkylation of Amines

The reaction of this compound with primary or secondary amines leads to the formation of α-amino ketones. These compounds are important precursors for the synthesis of various nitrogen-containing heterocycles, such as imidazoles, oxazoles, and pyrazines.

General Reaction: R¹R²NH + Br-CH₂-CO-(CH₂)₄-CH₃ → R¹R²N-CH₂-CO-(CH₂)₄-CH₃ + HBr

Experimental Protocols

Protocol 1: Synthesis of N-substituted-1-aminoheptan-2-ones

This protocol describes a general procedure for the alkylation of a primary or secondary amine with this compound.

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

-

Base (e.g., potassium carbonate, triethylamine)

-

Solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF))

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

To a solution of the amine (1.0 eq) and base (1.2 eq) in the chosen solvent, add a solution of this compound (1.1 eq) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature or heat as necessary (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Quantitative Data (Hypothetical):

| Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | K₂CO₃ | ACN | 50 | 6 | 85 |

| Benzylamine | Et₃N | DMF | RT | 12 | 92 |

| Morpholine | K₂CO₃ | ACN | 60 | 4 | 88 |

Protocol 2: Synthesis of 2-substituted Thiophenes (Hantzsch Thiophene Synthesis)

This protocol outlines a general procedure for the synthesis of a thiophene derivative via the reaction of this compound with a β-thioxoamide.

Materials:

-

This compound

-

β-thioxoamide (e.g., thioacetamide)

-

Base (e.g., sodium ethoxide)

-

Solvent (e.g., ethanol)

-

Hydrochloric acid (for neutralization)

Procedure:

-

Dissolve the β-thioxoamide (1.0 eq) in ethanol and add the base (1.0 eq).

-

To this solution, add this compound (1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor for completion (TLC or LC-MS).

-

Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

-

Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Visualizations

Experimental Workflow for Amine Alkylation

References

Application Notes and Protocols: Hantzsch Thiazole Synthesis with 1-Bromoheptan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a classic and versatile method for the preparation of thiazole derivatives.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide to yield a thiazole.[1][2] Thiazole moieties are prevalent in a vast array of biologically active compounds and pharmaceuticals, making their efficient synthesis a topic of significant interest in medicinal chemistry and drug development. These derivatives exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.

This document provides detailed application notes and a comprehensive protocol for the Hantzsch thiazole synthesis using 1-bromoheptan-2-one as the α-haloketone substrate. The reaction with thiourea will be highlighted, yielding 2-amino-4-pentylthiazole, a valuable building block for further chemical elaboration.

Reaction Principle

The Hantzsch thiazole synthesis proceeds through a two-step mechanism:

-

S-alkylation: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction to displace the halide and form an isothioamide intermediate.[3]

-

Cyclization and Dehydration: The nitrogen atom of the isothioamide intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl group, forming a five-membered heterocyclic ring. Subsequent dehydration of this cyclic intermediate leads to the formation of the aromatic thiazole ring.[3]

Application Notes

-

Substrate Scope: The Hantzsch synthesis is broadly applicable to a wide range of α-haloketones and thioamides. While aromatic α-haloketones are commonly used, aliphatic substrates such as this compound are also effective, leading to the formation of 4-alkyl-substituted thiazoles.

-

Thioamide Selection: Thiourea is a readily available and commonly used thioamide that results in the formation of 2-aminothiazoles. Substituted thioamides can also be employed to introduce various functionalities at the 2-position of the thiazole ring.

-

Reaction Conditions: The reaction is typically carried out in a protic solvent, such as ethanol or methanol, and is often accelerated by heating.[3] Reaction times can vary from 30 minutes to several hours depending on the reactivity of the substrates and the reaction temperature.

-

Work-up Procedure: The thiazole product is often obtained as its hydrohalide salt, which can be neutralized with a mild base (e.g., sodium carbonate or sodium bicarbonate) to precipitate the free thiazole.[1] The product can then be isolated by filtration and purified by recrystallization.

-

Characterization: The synthesized thiazole derivatives can be characterized using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Melting point determination is also a useful method for assessing purity.[3]

Data Presentation

The following table summarizes representative quantitative data for the Hantzsch thiazole synthesis with various aliphatic α-bromoketones and thiourea, providing an expected range for the synthesis with this compound.

| α-Bromoketone | Thioamide | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1-Bromo-2-butanone | Thiourea | 2-Amino-4-ethylthiazole | Ethanol | Reflux | 2 | 85-95 |

| 1-Bromo-3-methyl-2-butanone | Thiourea | 2-Amino-4-isopropylthiazole | Methanol | 60 | 3 | 80-90 |

| This compound | Thiourea | 2-Amino-4-pentylthiazole | Ethanol | Reflux | 2-4 | 85-95 (Expected) |

| 1-Bromo-2-octanone | Thiourea | 2-Amino-4-hexylthiazole | Ethanol | Reflux | 3 | 88 |

| 3-Bromopentan-2-one | Thiourea | 2-Amino-4-methyl-5-ethylthiazole | Methanol | 60 | 4 | 82 |

Experimental Protocols

Synthesis of 2-Amino-4-pentylthiazole from this compound and Thiourea

This protocol is adapted from established procedures for the Hantzsch thiazole synthesis.[3][4]

Materials:

-

This compound (1.0 eq)

-

Thiourea (1.2 eq)

-

Ethanol (or Methanol)

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Deionized Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

-

Beakers

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq) and thiourea (1.2 eq).

-

Solvent Addition: Add ethanol to the flask to achieve a concentration of approximately 0.5-1.0 M with respect to the this compound.

-

Heating: Heat the reaction mixture to reflux with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes.

-

Reaction Completion: After the starting material is consumed (typically 2-4 hours), remove the heat source and allow the reaction mixture to cool to room temperature.

-

Neutralization and Precipitation: Pour the cooled reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate.[1] The volume of the sodium carbonate solution should be approximately 4-5 times the volume of the reaction mixture.

-

Product Isolation: Stir the resulting suspension for 15-20 minutes. The 2-amino-4-pentylthiazole product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.

-

Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.

-

Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization of 2-Amino-4-pentylthiazole:

-

¹H NMR: Expect signals corresponding to the aromatic proton on the thiazole ring, the protons of the pentyl chain, and the protons of the amino group.

-

¹³C NMR: Expect signals for the carbon atoms of the thiazole ring and the pentyl group.

-

IR (KBr): Look for characteristic peaks for N-H stretching of the primary amine, C=N stretching of the thiazole ring, and C-H stretching of the alkyl chain.

-

Mass Spectrometry (ESI-MS): The molecular ion peak corresponding to the calculated mass of 2-amino-4-pentylthiazole should be observed.

Visualizations

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Caption: Experimental Workflow for Hantzsch Synthesis.

References

Application Notes and Protocols: Synthesis of 2-Amino-4-pentylthiazole via Reaction of 1-Bromoheptan-2-one with Thiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of α-haloketones with thiourea, known as the Hantzsch thiazole synthesis, is a cornerstone method for the preparation of 2-aminothiazole derivatives.[1][2] This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug discovery due to its wide spectrum of pharmacological activities.[3][4] 2-aminothiazole scaffolds are found in a variety of clinically used drugs and exhibit activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6]

This document provides detailed application notes and a protocol for the synthesis of 2-amino-4-pentylthiazole from 1-bromoheptan-2-one and thiourea. The resulting compound serves as a valuable building block for the development of novel therapeutic agents.

Reaction Principle

The synthesis proceeds via the Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone (this compound) and a thioamide (thiourea). The reaction involves the initial formation of an isothiouronium salt, followed by an intramolecular cyclization and dehydration to yield the final 2-aminothiazole product.[1] This method is generally characterized by high yields and operational simplicity.[1]

Applications in Drug Development

The 2-aminothiazole core is a privileged scaffold in medicinal chemistry.[6] The synthesis of 2-amino-4-pentylthiazole provides a versatile intermediate for further functionalization. The amino group at the 2-position can be readily modified to introduce various substituents, allowing for the exploration of structure-activity relationships (SAR) in drug design.[4] Derivatives of 2-aminothiazoles have shown promise as inhibitors of various enzymes and receptors, making them attractive candidates for the development of new drugs targeting a range of diseases.[3][5]

Experimental Protocol: Synthesis of 2-Amino-4-pentylthiazole

This protocol is adapted from established procedures for the Hantzsch thiazole synthesis.[7]

Materials:

-

This compound

-

Thiourea

-

Ethanol (absolute)

-

Saturated sodium bicarbonate solution

-

Water (deionized)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 mmol) and thiourea (1.2 mmol) in absolute ethanol (10 mL).

-

Reaction: Heat the reaction mixture to reflux (approximately 78°C) with vigorous stirring.[7] Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase. The reaction is typically complete within 2-4 hours.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Neutralization: To the residue, add a saturated aqueous solution of sodium bicarbonate (20 mL) to neutralize the hydrobromic acid formed during the reaction. Stir the mixture for 15-20 minutes.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate. Filter the drying agent using a Büchner funnel.

-

Solvent Removal: Remove the ethyl acetate from the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to obtain pure 2-amino-4-pentylthiazole.[7]

Data Presentation

Table 1: Reactant and Product Information

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Reactant 1 | This compound | C₇H₁₃BrO | 193.08 |

| Reactant 2 | Thiourea | CH₄N₂S | 76.12 |

| Product | 2-Amino-4-pentylthiazole | C₈H₁₄N₂S | 170.28 |

Table 2: Representative Reaction Parameters and Yields

| Parameter | Value | Reference |

| Solvent | Ethanol | [7] |

| Temperature | Reflux (~78°C) | [7] |

| Reaction Time | 2 - 4 hours | [7] |

| Typical Yield | 85 - 95% | [7] |

Note: The provided yield is based on analogous reactions and may vary depending on the specific experimental conditions.

Visualizations

Caption: Reaction mechanism for the Hantzsch synthesis of 2-amino-4-pentylthiazole.

Caption: Experimental workflow for the synthesis of 2-amino-4-pentylthiazole.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]

- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nanobioletters.com [nanobioletters.com]

Application Notes and Protocols for the Favorskii Rearrangement of 1-Bromoheptan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Favorskii rearrangement is a versatile and powerful reaction in organic synthesis that facilitates the conversion of α-halo ketones into carboxylic acid derivatives, such as carboxylic acids, esters, and amides.[1][2] This base-catalyzed rearrangement proceeds through a characteristic cyclopropanone intermediate, often leading to a skeletal reorganization of the carbon framework.[2][3] The choice of base dictates the final product; hydroxides yield carboxylic acids, alkoxides produce esters, and amines result in amides.[2][3]

This document provides detailed application notes and protocols for the Favorskii rearrangement of the acyclic α-bromo ketone, 1-bromoheptan-2-one. This reaction is a valuable tool for the synthesis of branched-chain carboxylic acid esters, which are important intermediates in the pharmaceutical and agrochemical industries.

Reaction Mechanism and Regioselectivity

The generally accepted mechanism for the Favorskii rearrangement of an enolizable α-halo ketone involves the following steps:[2][3]

-

Enolate Formation: A base abstracts an acidic α'-proton from the ketone, forming an enolate.

-

Cyclopropanone Formation: The enolate undergoes an intramolecular nucleophilic attack, displacing the bromide ion to form a transient cyclopropanone intermediate.

-

Nucleophilic Attack: The alkoxide (in this case, methoxide) attacks the carbonyl carbon of the cyclopropanone.

-

Ring Opening: The resulting tetrahedral intermediate collapses, leading to the opening of the three-membered ring. This ring-opening is regioselective and proceeds to form the more stable carbanion.[3][4] For this compound, the cyclopropanone intermediate is unsymmetrical. The ring will open to form the more stable carbanion, which is the one stabilized by the pentyl group (a primary carbanion is more stable than a methyl carbanion).

-

Protonation: The resulting carbanion is protonated by the solvent (methanol) to yield the final ester product.

Due to the regioselectivity of the ring-opening step, the major product expected from the Favorskii rearrangement of this compound using sodium methoxide is methyl 2-methylhexanoate, with methyl heptanoate being a potential minor product.

Experimental Protocols

Protocol 1: Synthesis of this compound (Starting Material)

Objective: To synthesize the α-bromo ketone starting material, this compound, from heptan-2-one.

Materials:

-

Heptan-2-one

-

Bromine (Br₂)

-

Acetic acid (glacial)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve heptan-2-one (1 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in acetic acid from the dropping funnel with continuous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture into ice-cold water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove unreacted bromine), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Safety Precautions: Bromine is highly corrosive and toxic. This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

Protocol 2: Favorskii Rearrangement of this compound